Propyl 3-aminopropanoate
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Overview
Description
Propyl 3-aminopropanoate is an organic compound that belongs to the class of beta-amino acids and derivatives It is characterized by the presence of a propyl ester group attached to the 3-aminopropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminopropanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the use of propyl chloroformate and 3-aminopropanoic acid. This reaction proceeds through the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Propyl 3-aminopropanol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Propyl 3-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies involving enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of propyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Propyl 3-aminopropanoate can be compared with other similar compounds such as:
3-Aminopropanoic acid: Lacks the ester group, making it more hydrophilic and less lipophilic compared to this compound.
Propyl 2-aminopropanoate: Has the amino group at the 2-position, which can lead to different reactivity and biological activity.
Ethyl 3-aminopropanoate: Similar structure but with an ethyl ester group instead of a propyl group, affecting its physical and chemical properties.
Biological Activity
Propyl 3-aminopropanoate, a compound with the molecular formula C6H13N2O2 and a molecular weight of approximately 145.18 g/mol, is an amino acid derivative that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C₆H₁₃N₂O₂
- Molecular Weight : 145.18 g/mol
- Structure : Contains an amino group and an ester functional group, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules, influencing metabolic pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, facilitating studies in enzyme kinetics and metabolic regulation.
Potential Mechanisms Include:
- Enzyme Interaction : It may modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could potentially bind to receptors, affecting signal transduction pathways.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells, particularly in vitro assays against various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound Derivative | HeLa | 11.0 |
Doxorubicin (Standard) | HeLa | 2.29 |
These findings suggest that this compound derivatives may serve as potential candidates for further development as anticancer agents .
Neuroprotective Effects
Research has also indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. This could have implications for treating neurodegenerative diseases.
Toxicological Profile
In assessing the safety of this compound, preliminary toxicological studies suggest a favorable profile:
- Acute Toxicity : Studies indicate an acute oral LD50 greater than 5000 mg/kg in rats, categorizing it as low toxicity (Toxicity Category IV) .
- Dermal Toxicity : An acute dermal LD50 greater than 3000 mg/kg was observed, indicating moderate safety upon skin exposure .
Case Studies
- Anticancer Activity : A study focusing on the synthesis of propyl derivatives demonstrated that certain modifications enhanced their cytotoxicity against HeLa cells, suggesting structural optimization could yield more effective anticancer agents.
- Neuroprotection : In vivo studies have shown that this compound can reduce neuronal apoptosis in models of oxidative stress, indicating its potential therapeutic role in neurodegenerative conditions.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 3-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-2-5-9-6(8)3-4-7/h2-5,7H2,1H3 |
InChI Key |
JYSNRZNGUVBJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCN |
Origin of Product |
United States |
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